sodium;2-chloroethanesulfonate;hydrate
Description
Properties
IUPAC Name |
sodium;2-chloroethanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJMOGPHHVJJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyzed Reaction with Sodium Sulfite
The most widely documented method involves reacting 1,2-dihaloethanes (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) with sodium sulfite () in aqueous media. Catalysts such as copper(I) chloride () and tetrabutylammonium chloride () significantly enhance reaction efficiency. For example, a 2018 protocol achieved a 92.7% yield by heating a mixture of 0.8 mol , 0.08 mol , and 0.02 mol in water at 50°C for 1.5 hours. The quaternary ammonium salt facilitates phase transfer, while stabilizes intermediates, accelerating sulfite substitution (Figure 1).
Reaction Conditions:
-
Temperature: 50–100°C
-
Molar Ratios:
-
:1,2-dihaloethane = 1:1 to 1:10
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Catalyst: = 0.1–10:100
-
Post-reaction, the organic layer (unreacted 1,2-dihaloethane) is recovered, and the aqueous phase is concentrated, treated with methanol, and crystallized to isolate the product.
Role of Catalyst Systems
Dual catalyst systems ( + ) reduce reaction times from 20–25 hours to under 2 hours by lowering activation energy. Kinetic studies suggest forms ion pairs with sulfite, enhancing nucleophilicity, while prevents side reactions like hydrolysis of the dihaloethane. Substituting with nickel acetate () in patent CN115448858B maintained yields above 90%, indicating flexibility in metal salt selection.
Hydrolysis of 2-Hydroxyethanesulfonyl Chloride
Mechanism and Byproduct Formation
An alternative route involves the hydrolysis of 2-hydroxyethanesulfonyl chloride (), which cyclizes to form 1,2-oxathietane 2,2-dioxide (β-sultone) before nucleophilic attack by water or chloride. Under basic conditions, the β-sultone intermediate reacts preferentially with , yielding sodium 2-chloroethanesulfonate as a minor product (2–5% yield).
Key Steps:
Optimization for Chloride Incorporation
Increasing concentration (e.g., adding ) shifts the product ratio toward sodium 2-chloroethanesulfonate. At pH 5.0 and 1.0 M , the chloride derivative constitutes 40–50% of the product mixture. However, this method is less selective than direct nucleophilic substitution and is primarily of mechanistic interest.
Comparative Analysis of Preparation Methods
Industrial Applications and Scale-Up Considerations
The nucleophilic substitution method dominates industrial production due to its high efficiency and minimal waste. Patent CN115448858B highlights environmental advantages, such as solvent-free processing and 1,2-dihaloethane recovery, which reduce raw material costs by 30–40%. Recent advances include continuous-flow reactors to further shorten reaction times to under 30 minutes .
Chemical Reactions Analysis
Types of Reactions
sodium;2-chloroethanesulfonate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Sulfoethylating Agent
Sodium 2-chloroethanesulfonate hydrate is primarily utilized as a sulfoethylating agent in the synthesis of sulfoethyl cellulose, a derivative used in various applications including drug delivery systems and as a thickening agent in cosmetics and food products .
Bioprocessing and Cell Culture
In bioprocessing, this compound is employed to enhance cell culture conditions. It is particularly useful in transfection protocols where it aids in the introduction of nucleic acids into cells, improving the efficiency of gene therapy applications .
Molecular Biology Techniques
It plays a role in molecular biology methods such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). The compound helps stabilize reactions and improve the yield of DNA amplification .
Environmental Applications
Sodium 2-chloroethanesulfonate is also explored for its potential use as a dispersant in coal-water slurry production. This application is significant for enhancing the efficiency of coal utilization and reducing environmental impact by improving the dispersion of coal particles in water .
Separation Technologies
Recent studies have investigated its role in developing composite membranes for separating oil-water emulsions. The compound contributes to the hydrophilicity of membranes, thus enhancing their performance in filtration applications .
Case Study 1: Sulfoethyl Cellulose Synthesis
In one study, sodium 2-chloroethanesulfonate was used to modify cellulose fibers to produce sulfoethyl cellulose. The resulting product exhibited improved solubility and viscosity properties, making it suitable for use in personal care products and pharmaceuticals. The efficacy of this modification highlights the compound's versatility in material science applications.
Case Study 2: Gene Delivery Systems
Another significant application was observed in gene delivery systems where sodium 2-chloroethanesulfonate facilitated the uptake of plasmid DNA into mammalian cells. This study demonstrated a marked increase in transfection efficiency compared to traditional methods, showcasing its potential in therapeutic gene delivery.
Mechanism of Action
The mechanism of action of sodium;2-chloroethanesulfonate;hydrate involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 15484-44-3
- Molecular Formula: C₂H₄ClNaO₃S·H₂O (monohydrate)
- Molar Mass : 184.57 g/mol (dry weight: 166.56 g/mol for anhydrous form) .
- Structure : A sulfonate group (-SO₃⁻) bonded to a 2-chloroethyl chain, coordinated with sodium and a water molecule .
Key Properties :
- Solubility : Highly water-soluble due to hydrophilic sulfonate and hydrate water .
- Thermal Stability : Stable under moderate temperatures (up to 64°C in synthesis conditions) .
- Applications: Nanocomposites: Enhances mechanical and thermal properties of sulfonated graphene oxide/waterborne polyurethane composites . Surfactants: Synthesizes fatty alcohol polyoxyethylene ether sulfonate (AESO), which exhibits superior salt resistance and thermal stability compared to non-sulfonated analogs . Chemical Intermediate: Precursor for sodium vinyl sulfonate via dehydrochlorination .
The compound is compared to structurally or functionally related sulfonates, carboxylates, and sulfonamides (Table 1).
Table 1: Comparative Analysis of Sodium 2-Chloroethanesulfonate Hydrate and Analogous Compounds
Structural and Functional Differences
Sodium Chloroacetate (C₂H₂ClO₂Na) :
- Replaces the sulfonate (-SO₃⁻) group with a carboxylate (-COO⁻), reducing polarity and altering reactivity.
- Higher toxicity: Causes severe skin/eye irritation and requires stringent safety protocols .
- Applications: Primarily in agrochemicals (e.g., herbicide synthesis) rather than advanced materials .
Chloramine-T Hydrate (C₇H₇ClNO₂S·Na·H₂O): Contains a sulfonamide (-SO₂N⁻) group linked to a toluene ring, enabling oxidative and antimicrobial properties. Used in medical disinfection, contrasting with sodium 2-chloroethanesulfonate’s role in material science .
Limited data on thermal stability, but its hydroxyl group may enhance biodegradability in surfactants .
Hydration Effects
- Sodium 2-chloroethanesulfonate’s monohydrate form stabilizes the crystal lattice, enhancing shelf life compared to anhydrous sulfonates .
Q & A
Q. What are the critical safety protocols for handling sodium 2-chloroethanesulfonate hydrate in laboratory settings?
Sodium 2-chloroethanesulfonate hydrate requires strict adherence to safety measures due to its irritant properties. Key protocols include:
- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
- Skin contact : Washing with soap and water for ≥15 minutes; contaminated clothing must be removed and cleaned before reuse .
- Inhalation/ingestion : Immediate medical attention and ventilation of the workspace .
- Storage : Keep in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizers .
Q. What synthetic routes are commonly used to prepare sodium 2-chloroethanesulfonate hydrate?
Two primary methods are documented:
- Amine sulfonation : Reacting 2-chloroethylamine hydrochloride with sodium hydrosulfide, followed by sulfonation .
- Microwave-assisted synthesis : Using sodium iodide and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF) under microwave irradiation (100°C, 2 hours). This method achieves a 16% yield but requires optimization of catalyst ratios and irradiation time .
Q. How is sodium 2-chloroethanesulfonate hydrate utilized in polymer nanocomposite synthesis?
It serves as a sulfonating agent to modify graphene oxide (GO) for enhanced dispersion in waterborne polyurethane matrices. The sulfonic acid groups improve hydrophilicity, leading to:
- Increased ionic conductivity and thermal stability.
- Enhanced mechanical properties (e.g., tensile strength) in nanocomposites .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency with sodium 2-chloroethanesulfonate hydrate?
Microwave irradiation accelerates reaction kinetics by enabling uniform heating. Key parameters include:
- Temperature : Optimal at 100°C to prevent decomposition of DMF .
- Catalyst : Sodium iodide enhances nucleophilic substitution efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility. Compared to traditional heating, this method reduces reaction time but may require yield optimization through Design of Experiments (DoE) frameworks .
Q. What strategies resolve contradictions in reported reaction yields during sulfonation using sodium 2-chloroethanesulfonate hydrate?
Discrepancies in yields (e.g., 11.4% vs. 21.7% in sulfonated cellulose derivatives) arise from variables such as:
- Reagent purity : Use HPLC-grade sodium 2-chloroethanesulfonate hydrate to minimize side reactions .
- Reaction conditions : Adjust pH, temperature, and stoichiometry to favor sulfonation over hydrolysis.
- Post-synthesis purification : Employ column chromatography or recrystallization to isolate the target compound .
Q. How can computational models predict reaction outcomes involving sodium 2-chloroethanesulfonate hydrate?
Artificial Neural Networks (ANNs) trained on experimental data (e.g., temperature, catalyst concentration, solvent polarity) can predict yields with R² > 0.9. Steps include:
Q. What role does sodium 2-chloroethanesulfonate hydrate play in gas hydrate research?
While not directly studied, analogous sodium salts (e.g., sodium pnictogen oxides) are used to stabilize methane hydrates. Potential applications include:
- Modifying hydrate formation kinetics via ionic interactions.
- Enhancing methane storage capacity in hydrate lattices .
Methodological Guidelines
- Data analysis : Use statistical tools (e.g., ANOVA) to validate synthesis reproducibility .
- Safety documentation : Maintain Material Safety Data Sheets (MSDS) referencing GHS classification and first-aid protocols .
- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
